trans-2-Aminocyclohexanol hydrochloride

Catalog No.
S685259
CAS No.
5456-63-3
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Aminocyclohexanol hydrochloride

CAS Number

5456-63-3

Product Name

trans-2-Aminocyclohexanol hydrochloride

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N

SMILES

C1CCC(C(C1)N)O.Cl

Canonical SMILES

C1CCC(C(C1)N)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl

Trans-2-Aminocyclohexanol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol. It appears as white to pale cream crystals or powder and has a melting point ranging from 168.0 to 179.0 °C . This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities.

While specific toxicity data for trans-2-Aminocyclohexanol hydrochloride is limited, it is recommended to handle it with care following general laboratory safety practices.

  • Potential hazards may include:
    • Mild skin and eye irritation due to its basic nature (presence of the ammonium group) [].
    • Respiratory irritation if inhaled as dust.
  • It is advisable to wear gloves, safety glasses, and a lab coat when handling the compound.
, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Derivatives: It can be converted into various derivatives, such as triamines, through further functionalization .
  • Acylation: The amine can undergo acylation reactions, leading to the formation of amides.

Research indicates that trans-2-Aminocyclohexanol hydrochloride exhibits several biological activities:

  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity: Preliminary investigations have shown that it may possess antimicrobial properties against certain bacterial strains .
  • Role in Drug Development: Its structural characteristics make it a candidate for drug design, particularly in the development of central nervous system agents.

Trans-2-Aminocyclohexanol hydrochloride can be synthesized through several methods:

  • Reduction of Ketones: One common method involves the reduction of cyclohexanone using reducing agents such as lithium aluminum hydride.
  • Amine Alkylation: Another approach is the alkylation of an amine precursor with cyclohexyl halides.
  • Chiral Resolution: The compound can also be synthesized from chiral precursors via resolution methods to obtain specific enantiomers .

The applications of trans-2-Aminocyclohexanol hydrochloride include:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
  • Research: Employed in proteomics and biochemical research for studying enzyme interactions and metabolic pathways.
  • Functional Materials: Its unique properties make it suitable for developing functional materials in organic chemistry .

Interaction studies involving trans-2-Aminocyclohexanol hydrochloride have focused on:

  • Enzyme Inhibition: Investigating its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Drug Interactions: Assessing how it interacts with other pharmacological agents to understand potential synergistic effects or adverse interactions .

Several compounds share structural similarities with trans-2-Aminocyclohexanol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2R)-trans-2-AminocyclohexanolC₆H₁₃NO·HClSpecific stereochemistry; used in chiral synthesis
2-AminocyclohexanolC₆H₁₃NOLacks the hydrochloride salt; different solubility
CyclohexylamineC₆H₁₃NSimple amine structure; lacks hydroxyl functionality

Trans-2-Aminocyclohexanol hydrochloride is unique due to its specific stereochemistry and functional groups that enhance its biological activity and utility in chemical synthesis compared to similar compounds. Its ability to form derivatives and its potential applications in pharmaceuticals set it apart from others listed above.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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